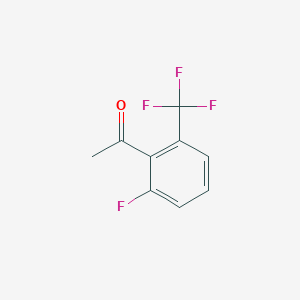

2'-Fluoro-6'-(trifluoromethyl)acetophenone

Description

Properties

IUPAC Name |

1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMYYQMPOBPRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334010 | |

| Record name | 2'-Fluoro-6'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174013-29-7 | |

| Record name | 2'-Fluoro-6'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-6'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2'-Fluoro-6'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-6'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the acetyl moiety, imparts distinct electronic and conformational properties. These characteristics make it a valuable building block for synthesizing complex molecules with potential therapeutic applications. Understanding the fundamental physical properties of this compound is crucial for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of its key physical data, outlines standard experimental protocols for their determination, and visualizes the relationship between its chemical structure and physical attributes.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for predicting its behavior in various solvents, designing reaction conditions, and ensuring safe laboratory handling.

| Property | Value | Source(s) |

| CAS Number | 174013-29-7 | [1][2][3] |

| Molecular Formula | C₉H₆F₄O | [2][3][4] |

| Molecular Weight | 206.14 g/mol | [1][2][3] |

| Physical Form | Clear, faint yellow liquid | [2] |

| Density | 1.326 g/mL at 25 °C | [1][2] |

| Boiling Point | 200.6 ± 40.0 °C (Predicted) | [2][5] |

| Melting Point | Not available | |

| Flash Point | 86 °C (187 °F) - closed cup | [1][2] |

| Refractive Index (n20/D) | 1.439 | [1][2] |

| Solubility | Very slightly soluble in water (0.25 g/L at 25 °C, Calculated) | [5] |

Visualization of Structural-Property Relationships

The following diagram illustrates the logical connection between the distinct structural features of this compound and its resulting physical properties.

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. While protocols for this specific compound are not individually published, the following represents the general methodologies employed.

Density Measurement

The density of a liquid compound like this compound is typically determined using a pycnometer or a digital density meter.

-

Objective: To measure the mass per unit volume of the liquid.

-

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer (a flask with a precise, known volume) is accurately measured.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used to identify and assess the purity of liquid samples.

-

Objective: To measure the bending of a ray of light as it passes through the liquid.

-

Methodology (Abbe Refractometer):

-

The refractometer is calibrated using a standard of known refractive index, typically distilled water.

-

A few drops of the this compound sample are placed on the surface of the measuring prism.

-

The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (commonly 20°C).

-

The operator looks through the eyepiece and adjusts the controls until the dividing line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter for storage and handling.

-

Objective: To determine the minimum temperature at which the liquid's vapors will ignite with an ignition source.

-

Methodology (Pensky-Martens Closed-Cup Tester):

-

The sample is placed into the test cup of the apparatus.

-

The cup is sealed with a lid that has apertures for an ignition source and a stirrer.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (such as a small flame) is briefly introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite or "flash".

-

References

- 1. 2′-氟-6′-(三氟甲基)苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 174013-29-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. CAS # 174013-29-7, 2'-Fluoro-6'-trifluoromethylacetophenone, 1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanone - chemBlink [ww.chemblink.com]

2'-Fluoro-6'-(trifluoromethyl)acetophenone CAS number 174013-29-7

CAS Number: 174013-29-7

This technical guide provides an in-depth overview of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical Properties and Safety Information

This compound is an aromatic ketone characterized by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring.[1][2] These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules.[3]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₄O | [1][2] |

| Molecular Weight | 206.14 g/mol | [1][2] |

| Density | 1.326 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.439 | [1] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [1] |

| Physical Form | Liquid | [4] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Codes |

| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352 |

| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338 |

| May cause respiratory irritation | STOT SE 3 | P261, P271 |

This compound is classified as a warning and targets the respiratory system. Appropriate personal protective equipment (PPE), including eyeshields, gloves, and a suitable respirator, should be used when handling this chemical.[1]

Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-3-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

General Reaction Scheme

Caption: General synthesis route for this compound.

Experimental Protocol (Proposed)

This protocol is based on established Friedel-Crafts acylation procedures for similar fluorinated aromatic compounds.[5]

Materials:

-

1-Fluoro-3-(trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Crushed ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add 1-fluoro-3-(trifluoromethyl)benzene to the cooled suspension with stirring.

-

Slowly add acetyl chloride dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified time to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Spectral Data

Detailed spectral data for this compound is not widely available in the reviewed literature. However, data for the closely related compound, 2'-fluoroacetophenone, can provide insights into the expected spectral characteristics. A study on 2'-fluoro-substituted acetophenone derivatives revealed through-space spin-spin couplings between the fluorine atom and the acetyl group protons and carbon.[6][7]

Table 3: 1H and 13C NMR Data for 2'-Fluoroacetophenone in CDCl₃ [4]

| Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR | |

| CH₃ | 2.58 (s, 3H) |

| Aromatic-H | 7.13 (t, J = 8.8 Hz, 2H) |

| Aromatic-H | 7.97-8.00 (q, 2H) |

| 13C NMR | Not explicitly provided in search results |

Note: The actual chemical shifts and coupling constants for this compound will be influenced by the presence of the trifluoromethyl group.

Applications in Research and Development

The presence of both fluorine and a trifluoromethyl group makes this compound a highly valuable building block in medicinal chemistry and agrochemical research.[3]

Role in Drug Discovery

Fluorine and trifluoromethyl groups are often incorporated into drug candidates to enhance their pharmacological properties.[3] The trifluoromethyl group can improve:

-

Metabolic Stability: By blocking sites of oxidative metabolism.

-

Lipophilicity: Facilitating passage through biological membranes.

-

Binding Affinity: Through favorable interactions with target proteins.

Caption: Role of the compound in a typical drug discovery workflow.

This compound serves as a starting material for the synthesis of a diverse library of molecules that can be screened for biological activity. Its unique substitution pattern allows for the introduction of specific pharmacophores that can lead to the identification of novel therapeutic agents.

Agrochemicals

Similar to pharmaceuticals, the incorporation of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides. The trifluoromethyl group can enhance the potency and stability of these agrochemicals.[3]

References

- 1. 2′-氟-6′-(三氟甲基)苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 174013-29-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of 2'-Fluoro-6'-(trifluoromethyl)acetophenone

This guide provides the core physicochemical data for 2'-Fluoro-6'-(trifluoromethyl)acetophenone, a fluorinated aryl building block utilized in chemical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₄O | [1][2] |

| Linear Formula | FC₆H₃(CF₃)COCH₃ | [3] |

| Molecular Weight | 206.14 g/mol | [1][2][3] |

| CAS Number | 174013-29-7 | [1][3] |

Logical Relationship of Compound Properties

The diagram below illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2'-Fluoro-6'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2'-Fluoro-6'-(trifluoromethyl)acetophenone. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally related compounds, namely 2'-fluoroacetophenone and 2'-(trifluoromethyl)acetophenone. This guide also includes a standard experimental protocol for acquiring such a spectrum and visual representations to aid in understanding the structural and electronic environment of the molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the additive effects of the fluorine and trifluoromethyl substituents on the aromatic ring of acetophenone.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-3' | 7.65 - 7.75 | Doublet of doublets (dd) or Triplet (t) | J(H-3', H-4') ≈ 8.0J(H-3', F) ≈ 5.0 | 1H |

| H-4' | 7.45 - 7.55 | Triplet (t) or Doublet of doublets of quartets (ddq) | J(H-4', H-3') ≈ 8.0J(H-4', H-5') ≈ 8.0J(H-4', CF₃) ≈ 1.0-2.0 | 1H |

| H-5' | 7.70 - 7.80 | Doublet of doublets (dd) or Triplet (t) | J(H-5', H-4') ≈ 8.0J(H-5', F) ≈ 8.0 | 1H |

| -COCH₃ | 2.60 - 2.70 | Singlet (s) | - | 3H |

Note on Predictions: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the fluorine and trifluoromethyl groups. The fluorine atom is expected to cause a downfield shift, particularly for the ortho (H-3') and para (H-5') protons, and will also introduce H-F coupling. The trifluoromethyl group will also deshield the aromatic protons and may introduce long-range H-CF₃ coupling. The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent may influence the chemical shifts.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

2.2. Instrument Parameters (for a 400 MHz Spectrometer)

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm Broadband Observe (BBO) or similar

-

Solvent: CDCl₃ (or other appropriate deuterated solvent)

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): 16 ppm (approximately 6400 Hz)

-

Number of Scans (NS): 16 to 64 (depending on sample concentration)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

-

Processing Parameters:

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

-

Visualizations

3.1. Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.

Caption: Chemical structure of this compound with proton numbering.

3.2. Experimental Workflow

The following diagram outlines the general workflow for obtaining and analyzing the ¹H NMR spectrum.

Caption: General workflow for ¹H NMR spectroscopy from sample preparation to structural analysis.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound for research and development applications. For definitive spectral data, experimental acquisition is recommended.

Unveiling the Molecular Fragmentation of 2'-Fluoro-6'-(trifluoromethyl)acetophenone: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-6'-(trifluoromethyl)acetophenone is an aryl fluorinated building block increasingly utilized in the synthesis of novel pharmaceutical compounds and agrochemicals.[1] A thorough understanding of its behavior under mass spectrometric analysis is paramount for reaction monitoring, impurity profiling, and metabolic studies. This in-depth technical guide provides a comprehensive overview of the mass spectrometry of this compound, including its predicted fragmentation pathways, key spectral data, and a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of the fluorine and trifluoromethyl substituents on the aromatic ring significantly influences the fragmentation pattern.

The molecular formula of this compound is C₉H₆F₄O, with a molecular weight of 206.14 g/mol .[1][2] The predicted mass spectrometry data, based on the known fragmentation of acetophenone and its derivatives, is summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 206 | [M]⁺˙ | - | [C₉H₆F₄O]⁺˙ |

| 191 | [M - CH₃]⁺ | CH₃ | [C₈H₃F₄O]⁺ |

| 163 | [M - CH₃ - CO]⁺ | CH₃, CO | [C₇H₃F₄]⁺ |

| 145 | [C₇H₃F₃]⁺ | CH₃, CO, F | [C₇H₃F₃]⁺ |

| 117 | [C₆H₃F₂]⁺ | CH₃, CO, F, C₂H₂ | [C₆H₃F₂]⁺ |

Discussion of Fragmentation Mechanisms

The fragmentation of aromatic ketones under electron ionization typically follows well-established pathways. For this compound, the following key fragmentation steps are anticipated:

-

Alpha-Cleavage: The most prominent initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group (alpha-cleavage). This results in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion at m/z 191. This is a characteristic fragmentation pattern for acetophenones.

-

Decarbonylation: The acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule to form a fluorinated and trifluoromethylated phenyl cation at m/z 163.

-

Further Fragmentation: The aromatic ring of the fragment ions can undergo further fragmentation, including the loss of fluorine or the trifluoromethyl group, leading to a cascade of smaller fragment ions.

Mandatory Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Autosampler for sample injection.

Reagents and Materials

-

This compound standard.

-

High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dilution.

-

High-purity helium as the carrier gas.

GC-MS Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working solutions at appropriate concentrations for GC-MS analysis (e.g., 1-10 µg/mL).

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern should be compared with the predicted data and, if available, with a reference spectrum from a spectral library.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the characteristic alpha-cleavage of the acetyl group, offers a reliable basis for the identification and characterization of this important synthetic building block. The detailed experimental protocol provides a starting point for developing robust analytical methods for its detection and quantification in various matrices.

References

In-Depth Technical Guide to the Infrared (IR) Spectrum of 2'-Fluoro-6'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, a key aryl fluorinated building block in chemical synthesis. Due to the absence of a publicly available experimental spectrum for this specific compound in spectral databases, this guide synthesizes data from analogous compounds and established spectroscopic principles to predict its characteristic IR absorptions. It also outlines a standard experimental protocol for acquiring a high-quality spectrum and illustrates the analytical workflow.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its functional groups. The presence of a carbonyl group, an aromatic ring, a carbon-fluorine bond, and a trifluoromethyl group results in a unique spectral fingerprint. The predicted key absorption bands, their assignments, and expected intensities are summarized in the table below. These predictions are based on data for acetophenone and its substituted derivatives, including 2'-fluoroacetophenone and compounds bearing trifluoromethyl groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |

| ~1710 | Carbonyl (C=O) | Stretching | Strong |

| 1615-1580 | Aromatic C=C | In-ring Stretching | Medium |

| 1480-1440 | Aromatic C=C | In-ring Stretching | Medium |

| 1350-1150 | Trifluoromethyl (CF₃) | Symmetric & Asymmetric Stretching | Strong |

| 1280-1200 | Aryl C-F | Stretching | Strong |

| ~1250 | Acetyl C-C | Stretching | Medium |

| 900-675 | Aromatic C-H | Out-of-plane Bending | Strong to Medium |

Note: The carbonyl (C=O) stretching frequency in aromatic ketones is sensitive to the electronic effects of ring substituents. The presence of two electron-withdrawing groups (Fluorine and Trifluoromethyl) is expected to cause a slight shift in the C=O absorption compared to unsubstituted acetophenone. The CF₃ group typically exhibits multiple strong absorption bands in the specified range.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This method is ideal for both liquid and solid samples, requiring minimal sample preparation.

1. Instrumentation and Materials:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Accessory: A single-reflection or multi-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample: this compound (a few milligrams).

-

Solvent for Cleaning: Isopropanol or ethanol.

-

Wipes: Lint-free laboratory wipes.

2. Sample Preparation:

-

Ensure the ATR crystal surface is clean. Clean the crystal by wiping it with a lint-free tissue soaked in isopropanol or ethanol, followed by a dry wipe.

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it forms good contact with the crystal surface.

3. Data Acquisition:

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to record the spectrum of the ambient atmosphere (CO₂ and water vapor) and the instrument itself. This background will be automatically subtracted from the sample spectrum.

-

Sample Spectrum:

-

For a liquid sample, apply a drop to the crystal.

-

For a solid sample, place a small amount on the crystal and use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Collect the sample spectrum.

-

-

Typical Instrument Parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function.

-

4. Post-Measurement:

-

Retract the pressure clamp (if used).

-

Carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent (e.g., isopropanol).

-

Process the collected spectrum using the spectrometer software. This may include baseline correction and peak picking.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of obtaining and interpreting the IR spectrum of this compound.

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Conformational Landscape of 2'-Fluoro-6'-(trifluoromethyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, a key aryl fluorinated building block in chemical synthesis.[1][2] While direct experimental studies on this specific molecule are not extensively documented, this paper synthesizes findings from research on analogous 2'-fluoro-substituted acetophenone derivatives to predict its conformational behavior. The dominant conformation is proposed based on a combination of spectroscopic data, computational modeling, and X-ray crystallography of similar compounds. This guide also outlines detailed experimental protocols for researchers seeking to validate these conformational hypotheses.

Introduction

Fluorine-containing organic molecules are of significant interest in medicinal chemistry and materials science due to the unique stereoelectronic properties conferred by the fluorine atom. The conformational analysis of such molecules is crucial for understanding their reactivity, biological activity, and physical properties. This compound (CAS Number: 174013-29-7, Molecular Formula: C9H6F4O, Molecular Weight: 206.14) presents a fascinating case for conformational study due to the presence of two distinct fluorine-containing substituents on the aromatic ring, which are expected to exert significant electronic and steric effects on the orientation of the acetyl group.[1][3]

Studies on 2'-fluoro-substituted acetophenone derivatives have consistently shown a strong preference for the s-trans conformation in solution.[4][5] This preference is attributed to the repulsive interaction between the electronegative fluorine and oxygen atoms in the s-cis conformer.[4] This guide extends these findings to predict the conformational landscape of this compound and provides the necessary framework for its experimental verification.

Predicted Conformational Preference

Based on extensive studies of 2'-fluoro-substituted acetophenones, it is predicted that this compound will predominantly exist in the s-trans conformation, where the acetyl group is oriented away from the fluorine atom. This arrangement minimizes the dipole-dipole repulsion between the C-F and C=O bonds.[4] The trifluoromethyl group at the 6' position is expected to further reinforce this preference due to its steric bulk.

The two primary planar conformers, s-cis and s-trans, are depicted below. The equilibrium is expected to lie heavily towards the s-trans form.

Caption: Predicted equilibrium between the s-cis and s-trans conformers.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is not available, the following table summarizes key NMR coupling constants observed in 2'-fluoroacetophenone, which serve as a benchmark for the expected values in the target molecule.[4] The through-space spin-spin coupling between Hα and F (⁵JHF) and Cα and F (⁴JCF) are particularly indicative of the s-trans conformation.[4]

| Solvent | Dielectric Constant (ε) | ⁵J (Hα, F) (Hz) | ⁴J (Cα, F) (Hz) |

| Benzene-d₆ | 2.28 | 3.8 | 10.2 |

| Chloroform-d | 4.81 | 4.2 | 11.5 |

| Acetone-d₆ | 21.1 | 4.5 | 12.4 |

| Acetonitrile-d₃ | 37.5 | 4.6 | 12.7 |

| DMSO-d₆ | 47.2 | 4.7 | 13.0 |

| Table 1: Solvent effect on through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling constants for 2'-fluoroacetophenone. Data sourced from a study on 2'-fluoro-substituted acetophenone derivatives.[4] |

A linear correlation is observed between the magnitudes of these coupling constants and the dielectric constant of the solvent.[4]

Proposed Experimental Protocols

To definitively determine the conformational properties of this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the predominant conformation in solution and quantify the rotational barrier.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (5-10 mg) in a range of deuterated solvents with varying dielectric constants (e.g., Benzene-d₆, Chloroform-d, Acetone-d₆, DMSO-d₆).

-

¹H and ¹³C NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each solution at room temperature.

-

¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra to observe the fluorine chemical shifts and couplings.

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete signal assignment.

-

Measurement of Coupling Constants: Carefully measure the through-space spin-spin coupling constants, specifically ⁵J(Hα, F) and ⁴J(Cα, F). A large value for these couplings would confirm the s-trans conformation.

-

Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the acetyl group rotation. By monitoring the coalescence of signals, the rotational barrier can be calculated using the Eyring equation.

Caption: Experimental workflow for NMR-based conformational analysis.

X-ray Crystallography

Objective: To determine the solid-state conformation.

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation from a suitable solvent or solvent mixture.

-

Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates and molecular geometry in the solid state. This will provide unambiguous evidence of the preferred conformation in the crystalline form.

Computational Chemistry

Objective: To model the potential energy surface and predict the relative energies of different conformers.

Methodology:

-

Conformational Search: Perform a systematic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Frequency Calculations: Optimize the geometries of the identified conformers and calculate their vibrational frequencies at a suitable level of theory (e.g., DFT with a basis set like 6-311+G(d,p)). The absence of imaginary frequencies will confirm that the structures are true minima.

-

Transition State Search: Locate the transition state for the rotation of the acetyl group. This can be done using methods like synchronous transit-guided quasi-newton (STQN).

-

Energy Profile: Calculate the relative energies of the conformers and the rotational barrier. The results can be compared with the experimental data obtained from VT-NMR.

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound is critical for understanding its chemical behavior and potential applications. Based on the well-established preferences of related 2'-fluoroacetophenones, a dominant s-trans conformation is strongly predicted. The trifluoromethyl group is expected to further stabilize this conformation through steric hindrance. The experimental and computational protocols outlined in this guide provide a comprehensive framework for the definitive characterization of the conformational landscape of this important molecule. The resulting data will be invaluable for researchers in drug design and materials science, enabling a more rational approach to the development of novel compounds incorporating this fluorinated scaffold.

References

- 1. 2 -Fluoro-6 -(trifluoromethyl)acetophenone 98 174013-29-7 [sigmaaldrich.com]

- 2. This compound | 174013-29-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Stability of 2'-Fluoro-6'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, a key building block in pharmaceutical synthesis. Due to the limited availability of direct stability data for this specific compound, this document outlines a predictive stability assessment based on the known reactivity of its constituent functional groups—an aromatic ketone, a fluorine substituent, and a trifluoromethyl group. It details recommended experimental protocols for forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic, in accordance with ICH guidelines. Furthermore, this guide presents a framework for developing and validating a stability-indicating analytical method, crucial for accurately monitoring the compound's purity and degradation over time. Hypothetical degradation pathways and a general workflow for stability testing are visualized to provide a clear and practical approach for researchers.

Introduction

This compound is an important intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring an electron-withdrawing trifluoromethyl group and a strongly electronegative fluorine atom ortho to the acetyl group, presents a unique electronic environment that influences its reactivity and stability. Understanding the chemical stability of this compound is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance. Forced degradation studies are a critical component of the drug development process, providing insights into potential degradation products and pathways, which in turn informs the development of stable formulations and appropriate storage conditions.

Predicted Chemical Stability Profile

Based on the functional groups present in this compound, the following stability profile can be predicted:

-

Hydrolytic Stability: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, reactions involving the acetyl group may occur. The presence of ortho-fluoro and -trifluoromethyl groups could influence the rate of enolization or other acid/base-mediated reactions.

-

Oxidative Stability: Aromatic ketones can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Reactions such as Baeyer-Villiger oxidation could potentially occur, leading to the formation of an ester. The electron-withdrawing nature of the substituents on the aromatic ring may decrease its susceptibility to oxidative degradation.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition may occur, though specific pathways are not documented.

-

Photostability: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to UV light. The presence of halogen substituents can sometimes influence the photolytic degradation pathways. Therefore, it is crucial to evaluate the photostability of this compound according to ICH Q1B guidelines.

Quantitative Data on Chemical Stability

As of the date of this publication, specific quantitative data from forced degradation studies on this compound are not publicly available. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant(s) (RT) |

| Acid Hydrolysis | 1 M HCl | User Defined | User Defined | User Data | User Data | User Data |

| Base Hydrolysis | 1 M NaOH | User Defined | User Defined | User Data | User Data | User Data |

| Oxidation | 30% H₂O₂ | User Defined | User Defined | User Data | User Data | User Data |

| Thermal | Dry Heat | User Defined | User Defined | User Data | User Data | User Data |

| Photolytic (Solid) | ICH Q1B Option 2 | User Defined | User Defined | User Data | User Data | User Data |

| Photolytic (Solution) | ICH Q1B Option 2 | User Defined | User Defined | User Data | User Data | User Data |

Table 2: Purity and Mass Balance Data from Forced Degradation Studies

| Stress Condition | Initial Purity (%) | Purity of Stressed Sample (%) | Mass Balance (%) |

| Acid Hydrolysis | User Data | User Data | User Data |

| Base Hydrolysis | User Data | User Data | User Data |

| Oxidation | User Data | User Data | User Data |

| Thermal | User Data | User Data | User Data |

| Photolytic (Solid) | User Data | User Data | User Data |

| Photolytic (Solution) | User Data | User Data | User Data |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general industry practices and ICH guidelines.[1][2]

General Preparations

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Control Samples: For each stress condition, prepare a control sample stored at ambient temperature and protected from light.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

-

Incubate the solution at 60°C for a predetermined period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M sodium hydroxide, and dilute with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Analyze the samples using a validated stability-indicating HPLC method.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.

-

Maintain the solution at room temperature for a defined duration, with aliquots taken at various time points.

-

Neutralize each aliquot with an equivalent amount of 1 M hydrochloric acid and dilute to the target concentration with the mobile phase.

-

Inject the prepared samples into the HPLC system.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period, monitoring for degradation.

-

Dilute the samples to the final concentration with the mobile phase before analysis.

-

Analyze by HPLC.

Thermal Degradation

-

Place a known amount of the solid compound in a hot air oven maintained at a high temperature (e.g., 105°C) for a specified duration.

-

For degradation in solution, reflux the stock solution at an elevated temperature.

-

At appropriate time intervals, withdraw samples, cool to room temperature, and dilute as necessary for analysis.

Photolytic Degradation

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3][4]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Prepare the exposed samples for analysis by dissolving the solid or diluting the solution to the target concentration.

-

Analyze all samples (exposed and control) by HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for Chemical Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of a new chemical entity like this compound.

References

Methodological & Application

Application Notes and Protocols for 2'-Fluoro-6'-(trifluoromethyl)acetophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-6'-(trifluoromethyl)acetophenone is a valuable fluorinated building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly influence the physicochemical and biological properties of target molecules. The trifluoromethyl group, for instance, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides detailed protocols for the application of this compound in the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, which are important scaffolds in many biologically active compounds.

Key Applications

The primary utility of this compound in organic synthesis is as a precursor for a variety of molecular scaffolds. Its ketone functionality allows for a range of classical organic reactions, including:

-

Claisen-Schmidt Condensation: Reaction with aromatic aldehydes to form chalcones, which are versatile intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems.

-

Multicomponent Reactions: Participation in one-pot syntheses to rapidly generate molecular complexity.

-

Synthesis of Heterocycles: Serving as a key starting material for the preparation of pyrimidines, pyrazoles, and other ring systems of medicinal importance.

Experimental Protocols

The following protocols are representative methods for the utilization of this compound in the synthesis of a chalcone and a subsequent pyrazoline derivative.

Note: The quantitative data presented in the tables are based on typical yields for analogous reactions reported in the literature, as specific data for reactions involving this compound were not explicitly available in the reviewed literature.

Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound with a substituted benzaldehyde to yield a chalcone derivative.

Reaction Scheme:

Caption: Claisen-Schmidt condensation of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalent |

| This compound | 174013-29-7 | 206.14 | 1.0 |

| Substituted Benzaldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | - |

| Deionized Water | 7732-18-5 | 18.02 | - |

| Hydrochloric Acid (HCl), 10% aqueous solution | 7647-01-0 | 36.46 | - |

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

-

To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with a 10% aqueous solution of hydrochloric acid to a pH of approximately 5-6.

-

The precipitated solid (the chalcone product) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Expected Results:

| Parameter | Expected Outcome |

| Yield | 75-90% |

| Physical State | Crystalline solid |

| Color | Pale yellow |

Protocol 2: Synthesis of a Pyrazoline from a Chalcone Derivative

This protocol describes the cyclocondensation reaction of the chalcone synthesized in Protocol 1 with hydrazine hydrate to form a pyrazoline derivative.

Reaction Scheme:

Caption: Synthesis of a pyrazoline from a chalcone derivative.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalent |

| Chalcone Derivative (from Protocol 1) | - | - | 1.0 |

| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | 1.5 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | - |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic amount |

Experimental Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone derivative (1.0 eq) in ethanol.

-

To this solution, add hydrazine hydrate (1.5 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid (the pyrazoline product) is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Results:

| Parameter | Expected Outcome |

| Yield | 70-85% |

| Physical State | Crystalline solid |

| Color | White to off-white |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of chalcones and pyrazolines.

Signaling Pathway Context (Hypothetical)

Chalcone and pyrazoline derivatives are known to interact with various biological targets, including protein kinases. The following diagram illustrates a hypothetical signaling pathway where a synthesized inhibitor might act.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel chalcone and pyrazoline derivatives. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make this starting material particularly attractive for the development of new therapeutic agents. Further investigation into the biological activities of the resulting compounds is warranted.

Application Notes and Protocols: 2'-Fluoro-6'-(trifluoromethyl)acetophenone as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-6'-(trifluoromethyl)acetophenone is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the acetyl moiety, imparts distinct physicochemical properties to the resulting heterocyclic scaffolds. The strong electron-withdrawing nature of these substituents can significantly influence the reactivity of the starting material and the biological activity of the synthesized heterocycles. This document provides detailed application notes and exemplary protocols for the synthesis of two important classes of heterocycles—pyrazoles and quinazolines—using this compound as the starting material.

Key Applications and Biological Significance

The incorporation of fluorine and trifluoromethyl groups into heterocyclic structures is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Heterocycles synthesized from this compound are of significant interest due to the broad spectrum of biological activities associated with pyrazole and quinazoline cores.

Table 1: Reported Biological Activities of Pyrazole and Quinazoline Derivatives

| Heterocyclic Core | Reported Biological Activities |

| Pyrazole | Anti-inflammatory, Analgesic, Antimicrobial, Antifungal, Anticancer, Antiviral, Antidiabetic[1][2] |

| Quinazoline | Anticancer, Antiviral, Anti-inflammatory, Antibacterial[3][4][5] |

Synthesis of Pyrazoles: Exemplary Protocol

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The following protocol describes a plausible synthesis of a pyrazole derivative from this compound based on established methodologies involving the condensation of a ketone with hydrazine.

Experimental Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of a pyrazole derivative.

Detailed Experimental Protocol

Materials:

-

This compound

-

Hydrazine hydrate

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.2 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(2-Fluoro-6-(trifluoromethyl)phenyl)-1H-pyrazole.

Expected Outcome:

The reaction is expected to yield the target pyrazole. The yield and purity should be determined after purification and characterization by spectroscopic methods (¹H NMR, ¹³C NMR, MS). While a specific yield for this reaction is not available in the literature, similar reactions with substituted acetophenones typically proceed in moderate to good yields.

Synthesis of Quinazolines: Exemplary Protocol

Quinazolines are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring. The following protocol outlines a potential synthetic route to a quinazoline derivative from this compound, based on a one-pot, three-component reaction.[4]

Logical Relationship for Quinazoline Synthesis

Caption: Key components and conditions for a one-pot quinazoline synthesis.

Detailed Experimental Protocol

Materials:

-

This compound

-

A suitable aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide (30% solution)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), the selected aldehyde (1.1 eq), and ammonium acetate (5.0 eq) in DMSO.

-

To this stirred solution, add hydrogen peroxide (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and maintain this temperature for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 2,4-disubstituted quinazoline.

Expected Outcome:

This one-pot reaction is expected to provide the target quinazoline derivative. The yields for such reactions can vary depending on the specific aldehyde used but are generally reported to be in the moderate range. Characterization by NMR and MS is essential to confirm the structure of the product.

Conclusion

This compound is a highly promising starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The exemplary protocols provided herein for the synthesis of pyrazoles and quinazolines are based on well-established synthetic methodologies and can be adapted and optimized for the generation of libraries of novel compounds for biological screening. The presence of the fluoro and trifluoromethyl substituents is anticipated to confer favorable pharmacological properties to the resulting heterocycles, making this building block a valuable tool for medicinal chemists. Further research into the reactivity of this compound and the biological evaluation of its derivatives is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [benthamopen.com]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 2'-Fluoro-6'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key chiral pharmaceutical intermediates, specifically chiral alcohols and amines, derived from 2'-Fluoro-6'-(trifluoromethyl)acetophenone. This starting material is a valuable building block in medicinal chemistry, as the inclusion of both fluorine and a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The protocols detailed below focus on asymmetric synthesis, a critical methodology for producing enantiomerically pure compounds required for targeted therapeutic activity.

Introduction

This compound is an aryl fluorinated building block increasingly utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a precursor to chiral alcohols and amines, which are prevalent pharmacophores in a wide range of therapeutic agents, including kinase inhibitors. The stereochemistry of these intermediates is often crucial for their biological activity. This document outlines both biocatalytic and chemocatalytic approaches to the asymmetric reduction and reductive amination of this compound.

Synthesis of Chiral Alcohols

The asymmetric reduction of the ketone moiety in this compound yields chiral 1-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-ol, a valuable intermediate for various active pharmaceutical ingredients (APIs). Both biocatalytic and chemocatalytic methods can be employed to achieve high enantioselectivity.

Biocatalytic Asymmetric Reduction (Representative Protocol)

Biocatalytic reduction using ketoreductases (KREDs) or whole-cell systems offers a green and highly selective method for producing chiral alcohols. This protocol is adapted from procedures for structurally similar trifluoromethylated acetophenones.[1][2][3][4][5][6]

Experimental Protocol:

-

Preparation of Reaction Mixture: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Addition of Co-factor Regeneration System: Add glucose and a glucose dehydrogenase (GDH) for NADPH regeneration.

-

Addition of Biocatalyst: Introduce the selected ketoreductase (as a lyophilized powder or a cell-free extract) or whole cells (e.g., recombinant E. coli expressing a suitable carbonyl reductase).

-

Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture to the desired final concentration.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-35 °C) with agitation for 12-24 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess (% ee).

-

Work-up and Purification: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Biocatalytic Reduction of Trifluoromethylated Acetophenones (Analogous Substrates):

| Substrate | Biocatalyst | Co-solvent | Conversion (%) | Enantiomeric Excess (% ee) | Product Configuration |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli expressing carbonyl reductase | Tween-20/NADES | >99 | >99.9 | (R) |

| 3,5-Bis(trifluoromethyl)acetophenone | Leifsonia xyli HS0904 (whole cells) | Not specified | ~62 | 99.4 | (R) |

| 2,2,2-Trifluoroacetophenone | Engineered Ketoreductase | Isopropanol | >98 | 99.7 (dr) | (R,R)-trans |

Note: This data is for analogous substrates and serves as a reference. Optimization will be required for this compound.

Synthesis of Chiral Amines

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals. Asymmetric reductive amination of this compound provides a direct route to the corresponding chiral primary amines.

Biocatalytic Asymmetric Reductive Amination (Representative Protocol)

This protocol utilizes a transaminase (ATA) in a bienzyme cascade with an alcohol dehydrogenase (ADH) to drive the reaction equilibrium towards the product amine. This method is adapted from the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.[7]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, prepare a Tris-HCl buffer (e.g., 0.1 M, pH 9.0).

-

Addition of Reagents: Add the amino donor (e.g., isopropylamine), the cofactor pyridoxal 5'-phosphate (PLP), and the cofactor for the ADH (e.g., NADH).

-

Enzyme Addition: Add the transaminase (e.g., ATA117) and the alcohol dehydrogenase.

-

Substrate Addition: Dissolve this compound in a co-solvent like DMSO and add it to the reaction mixture.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40 °C) with agitation for 24 hours.

-

Monitoring and Work-up: Monitor the reaction by chiral HPLC or GC. Upon completion, work up the reaction by extracting the product with an organic solvent.

-

Purification: The crude amine can be purified by column chromatography or by forming a salt and recrystallizing.

Quantitative Data for Biocatalytic Reductive Amination of 3,5-Bis(trifluoromethyl)acetophenone:

| Substrate | Enzyme System | Amino Donor | Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |

| 3,5-Bis(trifluoromethyl)acetophenone | ATA117 and ADH | Isopropylamine | >99 | >99.9 | (R) |

Note: This data is for a closely related substrate and indicates the potential for high conversion and enantioselectivity.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for biocatalytic synthesis and a representative signaling pathway where the synthesized intermediates may find application.

Caption: General workflow for biocatalytic synthesis.

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Catalytic Reactions Involving 2'-Fluoro-6'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic reduction of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, a key building block in the synthesis of pharmaceuticals and agrochemicals. The primary focus is on asymmetric hydrogenation and reduction methods to produce the chiral alcohol, (R)- or (S)-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol, a valuable intermediate for the development of novel therapeutic agents.

Introduction

This compound is an aryl fluorinated building block of significant interest in medicinal chemistry.[1] The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[2][3] Catalytic asymmetric reduction of this ketone is a crucial step to introduce a stereocenter, leading to the synthesis of enantiomerically pure compounds. This document outlines several effective catalytic methods for this transformation.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones.[3] Ruthenium-based catalysts, particularly those developed by Noyori and co-workers, are highly effective for the hydrogenation of aromatic ketones.[4][5]

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP-Diamine Catalyst

This protocol is based on the well-established Noyori-type asymmetric hydrogenation, which employs a chiral Ru(II) complex with a phosphine ligand (e.g., BINAP) and a diamine ligand.[3][4][5]

Reaction Scheme:

Figure 1: Asymmetric hydrogenation of this compound.

Materials:

-

This compound

-

[RuCl2((S)-BINAP)((S,S)-DPEN)] or [RuCl2((R)-BINAP)((R,R)-DPEN)]

-

Anhydrous isopropanol (i-PrOH) or methanol (MeOH)

-

Potassium tert-butoxide (t-BuOK) or sodium isopropoxide (i-PrONa)

-

Hydrogen gas (H2)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or autoclave

Experimental Protocol:

-

In a glovebox, to a Schlenk flask or an autoclave insert, add the Ru catalyst (0.001-0.01 mol%).

-

Add this compound (1.0 mmol).

-

Add anhydrous isopropanol or methanol (5 mL).

-

Add the base (e.g., t-BuOK, 0.02 mmol).

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.

-

Purge the vessel with hydrogen gas three times.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 30-50 °C) for the specified time (e.g., 4-24 hours).

-

After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas.

-

Quench the reaction with a few drops of acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Quantitative Data (Representative):

The following table summarizes typical results for the asymmetric hydrogenation of structurally similar trifluoromethyl ketones, which can be expected for this compound.

| Catalyst (mol%) | Substrate/Catalyst Ratio | Solvent | Base | Pressure (atm H2) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |

| [RuCl2((S)-BINAP)((S,S)-DPEN)] (0.01) | 10,000 | i-PrOH | t-BuOK | 20 | 30 | 12 | >99 | >98 | (R) |

| [RuCl2((R)-BINAP)((R,R)-DPEN)] (0.01) | 10,000 | MeOH | i-PrONa | 50 | 40 | 8 | >99 | >98 | (S) |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[2]

Protocol 2: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst

This protocol utilizes a Noyori-Ikariya type catalyst for the transfer hydrogenation.

Reaction Scheme:

Figure 2: Asymmetric transfer hydrogenation of this compound.

Materials:

-

This compound

-

[RuCl((S,S)-TsDPEN)(p-cymene)] or [RuCl((R,R)-TsDPEN)(p-cymene)]

-

Formic acid (HCOOH) and Triethylamine (NEt3) (5:2 azeotropic mixture) or Isopropanol (i-PrOH) with a base (e.g., KOH)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

Experimental Protocol:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and the Ru catalyst (0.01-0.1 mol%).

-

Add the anhydrous solvent (5 mL).

-

Add the hydrogen donor (formic acid/triethylamine mixture, 1.5 mL, or isopropanol, 5 mL, with KOH, 0.05 mmol).

-

Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for the specified time (e.g., 2-16 hours).

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, quench by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Quantitative Data (Representative):

| Catalyst (mol%) | Substrate/Catalyst Ratio | H-donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |

| [RuCl((S,S)-TsDPEN)(p-cymene)] (0.1) | 1,000 | HCOOH/NEt3 | DCM | 28 | 6 | >99 | 97 | (R) |

| [RuCl((R,R)-TsDPEN)(p-cymene)] (0.1) | 1,000 | i-PrOH/KOH | i-PrOH | 40 | 10 | >99 | 96 | (S) |

Biocatalytic Reduction

Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity under mild reaction conditions.[6][7] Commercially available KRED screening kits allow for the rapid identification of a suitable enzyme.

Protocol 3: Biocatalytic Reduction using a Ketoreductase

Experimental Workflow:

Figure 3: Workflow for biocatalytic reduction of this compound.

Materials:

-

This compound

-

Ketoreductase (KRED)

-

NADH or NADPH cofactor

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/ADH)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Experimental Protocol:

-

Screening: In parallel vials, dissolve a small amount of this compound in buffer (with a co-solvent if necessary). Add the cofactor, the regeneration system, and a different KRED to each vial. Incubate at a set temperature (e.g., 30 °C) with shaking. Analyze the conversion and ee% for each KRED to identify the best catalyst.

-

Preparative Scale Reaction: In a larger vessel, prepare a solution of this compound (e.g., 100 mg) in buffer.

-

Add the NAD(P)H cofactor (e.g., 1 mol%) and the cofactor regeneration system (e.g., glucose, 1.2 eq.).

-

Add the selected KRED and the corresponding dehydrogenase for cofactor recycling.

-

Adjust the pH to the optimum for the chosen enzyme (typically around 7.0).

-

Stir the mixture at the optimal temperature (e.g., 30 °C) until the reaction is complete (monitored by GC or HPLC).

-

Work-up the reaction by extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

-

Determine the yield and enantiomeric excess.

Quantitative Data (Representative):

| KRED | Co-substrate | pH | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |

| KRED-P1-A12 | Glucose | 7.0 | 30 | 24 | >99 | >99 | (S) |

| KRED-P2-C04 | Isopropanol | 7.5 | 35 | 18 | 98 | >99 | (R) |

Mechanism of Noyori-type Asymmetric Hydrogenation

The mechanism of the Noyori-type asymmetric hydrogenation involves a metal-ligand bifunctional catalysis.[5] The ruthenium center and the nitrogen atom of the diamine ligand work in concert to activate the hydrogen molecule and the ketone substrate.

Figure 4: Simplified mechanism of Noyori-type asymmetric hydrogenation.

The reaction proceeds through a six-membered pericyclic transition state where the hydride on the ruthenium is transferred to the carbonyl carbon, and a proton from the amine ligand is transferred to the carbonyl oxygen. This concerted mechanism accounts for the high efficiency and enantioselectivity of the reaction.[3]

References

- 1. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]